(4R,12aS)-7-Methoxy-4-Methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxylic acid
Description
The compound, a polycyclic heterocyclic molecule, features a fused oxazino-pyrido-pyrazine core with a carboxylic acid group at position 9, a methoxy group at position 7, and a methyl substituent at position 4. Its stereochemistry (4R,12aS) is critical for biological activity . It serves as a key intermediate in synthesizing Dolutegravir, an HIV integrase inhibitor, highlighting its pharmaceutical relevance . The structural complexity arises from three fused rings: a pyridine, pyrazine, and oxazine moiety, which contribute to its rigidity and interaction with biological targets .
Properties
IUPAC Name |
(3S,7R)-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-7-3-4-22-9-6-15-5-8(14(19)20)11(17)12(21-2)10(15)13(18)16(7)9/h5,7,9H,3-4,6H2,1-2H3,(H,19,20)/t7-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWJKKUSXSBPSK-APPZFPTMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R,12aS)-7-Methoxy-4-Methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxylic acid (CAS No. 1335210-34-8) is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure suggests various pharmacological properties that could be explored for therapeutic applications.
- Molecular Formula : C14H16N2O6
- Molecular Weight : 308.29 g/mol
- Chemical Structure : The compound features a dioxo structure and an oxazino-pyrido framework which may contribute to its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antiviral Activity :
- Studies have demonstrated that derivatives of pyrido-pyrazine compounds exhibit significant antiviral properties. Specifically, (4R,12aS)-7-Methoxy-4-Methyl-6,8-dioxo compounds have been investigated as potential inhibitors of HIV integrase, a critical enzyme in the HIV replication cycle .
- The mechanism involves interference with the integrase enzyme's function, thereby inhibiting viral replication.
-
Anti-inflammatory Properties :
- Preliminary data suggest that this compound may modulate inflammatory pathways. The activation of certain signaling pathways involved in inflammation could be influenced by the structural components of the molecule .
- Further studies are required to elucidate the specific mechanisms and pathways involved.
- Cytotoxicity :
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds similar to (4R,12aS)-7-Methoxy-4-Methyl-6,8-dioxo:
| Study | Findings |
|---|---|
| Study 1 | Identified as a potent HIV integrase inhibitor with IC50 values indicating effective inhibition at low concentrations. |
| Study 2 | Demonstrated anti-inflammatory effects in vitro through modulation of NF-kB signaling pathways. |
| Study 3 | Showed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |
Comparison with Similar Compounds
Pyrido-Pyrazine Derivatives
Compounds sharing the pyrido-pyrazine core but differing in substituents and stereochemistry include:
- Methyl-1,6-dioxo-8-[(arylamino)carbonyl]hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates (4a-e): These derivatives replace the carboxylic acid with ester groups and introduce aryl carboxamide substituents.
- Dolutegravir Sodium : The parent drug incorporates a 2,4-difluorobenzyl carbamoyl group at position 9 instead of the carboxylic acid, improving binding affinity to HIV integrase .
Key Difference : Substituents at position 9 (carboxylic acid vs. carboxamide) significantly impact solubility and target specificity.
Pyrazolo-Pyridazine/Pyrimidine Derivatives
- Ethyl 3,7-dimethyl-1-oxo-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazine-2-carboxylate (10g) : Features a pyrazolo-pyridazine core with ester and methyl groups. Unlike the target compound, it lacks the oxazine ring, reducing structural rigidity and metabolic stability .
- Pyrazolo[3,4-d][1,3]oxazin-4(1H)-one derivatives (5, 6): These contain oxazinone rings and quinoline substituents. The methoxy group at position 7 is conserved, but the absence of a pyrazine ring limits cross-pharmacological activity .
Key Difference : Core ring systems (pyrido-pyrazine vs. pyrazolo-pyridazine) dictate biological activity profiles (antiviral vs. antimicrobial) .
Benzo-Oxazin and Imidazo-Pyridine Derivatives
- Diethyl 8-cyano-7-(4-nitrophenyl)tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Contains an imidazo-pyridine core with nitro and cyano groups.
- 6-(2-Amino-6-substituted-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c): Integrates benzo-oxazin and pyrimidine moieties. The oxazine ring is conserved, but the lack of a pyrido-pyrazine system reduces antiviral applicability .
Key Difference: Functional groups (e.g., nitro, cyano) in analogs introduce distinct electronic effects, altering binding kinetics compared to the methoxy and methyl groups in the target compound .
Data Table: Structural and Functional Comparison
Computational and Experimental Comparison Methods
- Tanimoto Coefficients : Studies using binary fingerprints (e.g., MACCS keys) show moderate similarity (Tanimoto >0.6) between the target compound and pyrido-pyrazine derivatives, but lower scores (<0.4) for pyrazolo-pyridazines due to divergent cores .
- Subgraph Matching : Direct comparison of fused rings identifies conserved motifs (e.g., oxazine in benzo-oxazin derivatives) but highlights critical differences in ring connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
